molecular formula C8H15NO2 B599730 N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide CAS No. 141553-13-1

N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide

Cat. No.: B599730
CAS No.: 141553-13-1
M. Wt: 157.213
InChI Key: AGGYRMQIIFNGRR-JGVFFNPUSA-N
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Description

N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is a chiral acetamide derivative featuring a cyclohexane backbone with hydroxyl and acetamide substituents in specific stereochemical orientations. Its molecular formula is C₈H₁₅NO₂ (MW: 157.21 g/mol), and it is identified by CAS number 214348-95-5 . It is commercially available as a white to light-yellow powder and is often synthesized via stereoselective methods involving cyclohexane derivatives .

Properties

IUPAC Name

N-[(1S,2R)-2-hydroxycyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGYRMQIIFNGRR-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with acetamide under specific conditions to ensure the correct stereochemistry. The reaction is often catalyzed by chiral catalysts to achieve the desired enantiomeric purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide
  • CAS : 214348-95-5 (same as the (1S,2R) isomer due to vendor documentation discrepancies) .
  • Both isomers share identical molecular formulas and weights but exhibit distinct pharmacological profiles in preliminary studies .
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide
  • CAS : 190848-36-3 .
  • Key Difference : The (1S,2S) diastereomer may exhibit reduced bioavailability compared to the (1S,2R) isomer due to differences in hydrogen-bonding capacity and lipophilicity .

Functional Group Modifications

rac-N-(4-{[(1R,2R)-2-Hydroxycyclohexyl]oxy}phenyl)acetamide
  • Structure : Incorporates a phenyl ether group linked to the cyclohexyl backbone.
  • Molecular Weight: 249.3 g/mol (C₁₄H₁₉NO₃) .
  • This derivative is used as a versatile scaffold in multicomponent reactions .
N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide
  • Structure : Features a long alkyl chain (C₁₇) and hydroxymethyl group.
  • Molecular Weight: 373.57 g/mol (C₂₁H₄₃NO₄) .
  • Key Difference : The extended hydrophobic chain improves membrane permeability but reduces aqueous solubility. Such derivatives are explored in lipid-based drug delivery systems .

Ring System Variations

N-[(1S,2R)-2-Phenylcyclopropyl]acetamide
  • Structure : Replaces cyclohexane with a strained cyclopropane ring and adds a phenyl group.
  • Molecular Weight: 175.23 g/mol (C₁₁H₁₃NO) .
  • Key Difference : The cyclopropane ring introduces torsional strain, which may enhance reactivity or alter metabolic stability. This compound is studied in the context of enzyme inhibition .
2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
  • Structure : Contains a naphthalene ring system with chloro and methoxy substituents.
  • Molecular Weight: Not explicitly provided, but estimated at ~283.7 g/mol (C₁₃H₁₅ClNO₃) .
  • Key Difference : The aromatic naphthalene core and chloro substituent increase electrophilicity, making it a candidate for covalent binding studies .

Pharmacological and Physicochemical Properties

Receptor Binding Trends (Inferred from Analogs)

  • Opioid Receptor Affinity : While direct data for N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is lacking, structurally related compounds like U-50488H (a κ-opioid receptor agonist) demonstrate that stereochemistry and substituent placement critically influence receptor selectivity. For example, U-50488H shows a MOR/KOR binding ratio of 430, whereas its analog U-51574 has reversed selectivity .
  • Enzyme Inhibition : Cyclohexyl acetamides with hydroxyl groups are hypothesized to interact with hydrolytic enzymes (e.g., proteases) via hydrogen-bonding interactions .

Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Melting Point (°C)
This compound 157.21 ~0.5 Moderate in DMSO Not reported
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide 157.21 ~0.5 Similar to (1S,2R) isomer Not reported
rac-N-(4-{[(1R,2R)-2-Hydroxycyclohexyl]oxy}phenyl)acetamide 249.30 ~2.1 Low in water Not reported

Biological Activity

N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. Characterized by its unique stereochemistry and functional groups, this compound has been studied for various pharmacological effects, particularly in neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

This compound has the following structural features:

  • Molecular Formula : C_8H_15NO_2
  • Molecular Weight : Approximately 157.21 g/mol
  • Functional Groups : Hydroxyl group (-OH) and acetamide group (-NHCOCH₃)

This compound's stereochemistry plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Modulation of Neuronal Excitability : The compound has shown potential anticonvulsant properties by inhibiting voltage-gated sodium channels, which are essential for action potential propagation in neurons.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammatory responses by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages .

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. In vitro studies demonstrate its ability to modulate neurotransmitter systems involved in seizure activity. The presence of the hydroxyl group enhances its interaction with biological targets, potentially leading to reduced seizure frequency in animal models.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory activity. In experiments involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in a dose-dependent manner. The inhibitory effects on iNOS and COX-2 expression were also noted at higher concentrations .

Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of this compound, researchers found that doses ranging from 50 to 200 mg/kg significantly reduced seizure activity in rodent models when compared to controls. The mechanism was attributed to sodium channel inhibition, which is critical in managing epilepsy.

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound revealed that at concentrations of 25 μM and above, there was a marked reduction in LPS-induced NO production by up to 81.91% compared to untreated cells. This suggests a strong potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameAnticonvulsant ActivityAnti-inflammatory ActivityUnique Features
This compoundYesYesHydroxyl group enhances binding affinity
N-(Cyclopentyl)acetamideModerateNoSmaller ring size affects activity
N-(4-Methylphenyl)ethylacetamideYesModerateAromatic substitution influences effects

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